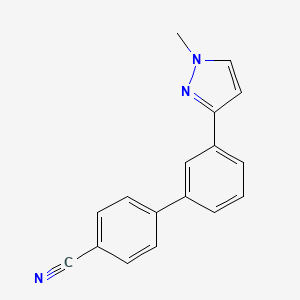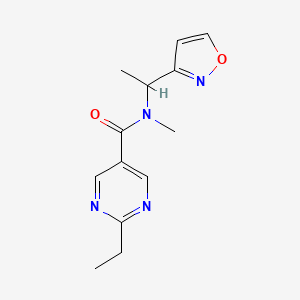![molecular formula C15H22N4O3 B3799806 N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide](/img/structure/B3799806.png)
N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-5-isopropyl-N-methylisoxazole-3-carboxamide
Overview
Description
The compound contains two heterocyclic rings: a 1,2,4-oxadiazole and an isoxazole. The 1,2,4-oxadiazole ring is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The isoxazole ring is a five-membered ring containing one nitrogen atom, one oxygen atom, and three carbon atoms . The compound also contains isobutyl and isopropyl groups, which are types of alkyl groups, and a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole and isoxazole rings in separate steps, followed by their connection via the methylene (CH2) bridge. The isobutyl, isopropyl, and methyl groups would likely be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the two heterocyclic rings and the various substituents. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the heterocyclic rings and the various functional groups. For example, the oxadiazole ring is known to participate in a variety of reactions, including substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-methyl-N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]-5-propan-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-9(2)6-14-16-13(18-22-14)8-19(5)15(20)11-7-12(10(3)4)21-17-11/h7,9-10H,6,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUVFAXZXCDWIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NO1)CN(C)C(=O)C2=NOC(=C2)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3799724.png)
![3-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxyquinoline](/img/structure/B3799731.png)

![1-{3-[3-(4-biphenylylcarbonyl)-1-piperidinyl]-3-oxopropyl}-2-piperidinone](/img/structure/B3799753.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B3799755.png)
![8-[(2,4-dichlorophenyl)sulfonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3799757.png)
![7-(2-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3799765.png)

![(3R)-1-{[1-({1-[(3-methyl-2-thienyl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}-3-pyrrolidinamine bis(trifluoroacetate)](/img/structure/B3799775.png)
![1-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3799782.png)
![N-[1-(4-methylphenyl)ethyl]-2-[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetamide](/img/structure/B3799788.png)
![4-methyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}methyl)phenol](/img/structure/B3799789.png)
![1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-piperidinyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3799791.png)
![(4-{5-[2-methyl-4-(1H-pyrazol-1-yl)phenyl]-4-phenyl-1H-imidazol-1-yl}butyl)amine dihydrochloride](/img/structure/B3799796.png)
